molecular formula C20H22FN2O4P B2946952 diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate CAS No. 321685-77-2

diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2946952
CAS No.: 321685-77-2
M. Wt: 404.378
InChI Key: LLQQBAKDIGUCFM-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with:

  • A benzylamino group at position 5,
  • A 4-fluorophenyl group at position 2,
  • A diethyl phosphonate moiety at position 4.

The phosphonate group enhances hydrolytic stability compared to phosphate esters, while the fluorophenyl and benzylamino substituents modulate electronic and steric properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-(4-fluorophenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-8-6-5-7-9-15)27-18(23-20)16-10-12-17(21)13-11-16/h5-13,22H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQQBAKDIGUCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)F)NCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction.

    Phosphonate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation and catalytic processes to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

a) Diethyl 5-(2-Acylhydrazino)-2-[(4-Methylphenyl)-1,3-Oxazol-4-yl]phosphonate
  • Key differences: Position 5: 2-acylhydrazino vs. benzylamino. Position 2: 4-methylphenyl vs. 4-fluorophenyl.
  • 4-Methylphenyl lacks the electron-withdrawing fluorine, affecting electronic distribution .
b) [5-(4-Methylphenyl)Amino]-2-Phenyl-1,3-Oxazol-4-yl]Triphenylphosphonium Perchlorate (Compound 1 in )
  • Key differences: Phosphonium cation vs. neutral phosphonate. 4-Methylphenylamino at position 5 vs. benzylamino.
  • Impact :
    • Phosphonium salts exhibit higher solubility in polar solvents and enhanced cellular uptake, correlating with potent anticancer activity (IC₅₀ values < 10 µM in some cancer cell lines) .

Heterocycle Core Modifications: Oxazole vs. Thiadiazole

a) Diethyl {5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-ylaminoMethyl}Phosphonate
  • Key differences: 1,3,4-Thiadiazole core vs. 1,3-oxazole. Substituents: 2,4-dichlorophenyl and 4-methoxyphenyl vs. 4-fluorophenyl and benzylamino.
  • Impact :
    • Thiadiazole’s sulfur atom increases lipophilicity and may enhance membrane permeability.
    • Dichlorophenyl and methoxyphenyl groups contribute to pesticidal and fungicidal activities .

Phosphonate vs. Other Phosphorus-Containing Groups

Compound Phosphorus Group Key Properties
Main compound Diethyl phosphonate Hydrolytically stable, moderate polarity
Compound 1 () Triphenylphosphonium Cationic, high solubility, anticancer
Diethyl phenylphosphonate () Simple phosphonate Lacks heterocycle, used as solvent/additive
  • Phosphonate esters are less reactive than phosphonium salts but offer tunable pharmacokinetics through ester hydrolysis .

Crystallographic Data

  • Hydrogen bonding : In thiadiazole analogs (), N—H⋯O and C—H⋯O interactions stabilize crystal packing (D⋯A distances: 2.805–3.431 Å). Similar patterns are expected in the main compound but require confirmation via X-ray studies using SHELX or SIR97 .
  • Bond lengths : P=O bonds in phosphonates typically range from 1.48–1.52 Å, consistent across analogs .

Biological Activity

Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H26FN2O4PC_{25}H_{26}FN_2O_4P. The presence of the oxazole ring and the phosphonate group is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Phosphonation : The introduction of the phosphonate group is crucial for enhancing biological activity.
  • Purification Techniques : Common methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to ensure product purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be quantified through enzyme kinetics assays.
  • Ligand Activity : Its phosphonate group allows it to act as a ligand in biochemical research, potentially modulating receptor activity.

Cytotoxicity Assessments

While specific cytotoxicity tests for this compound are not extensively documented, related compounds have undergone evaluations that reveal varying degrees of cytotoxic effects. Understanding these properties is essential for assessing the safety profile of this compound in therapeutic contexts.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Avendaño Leon et al. (2023)Diethyl (5-benzyl-2-(4-hydroxycarbamimidoyl)phenyl)Antiparasitic91.1 µM
Other StudiesVarious phosphonatesEnzyme inhibitionVaries

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